5-Acenaftóilformiato de etilo

Descripción general

Descripción

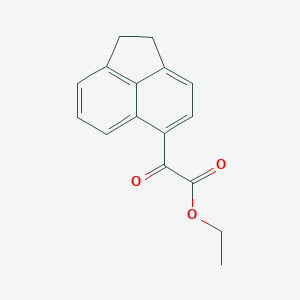

Ethyl 5-acenaphthoylformate is an organic compound with the molecular formula C16H14O3. It is known for its unique structure, which includes an acenaphthene core with an ethyl ester and a formyl group. This compound is used in various chemical reactions and has applications in scientific research.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 5-acenaphthoylformate serves as a building block in the synthesis of complex organic molecules. Its reactivity allows it to be transformed into various derivatives that are useful in creating more intricate structures.

- Reactions :

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms alcohols.

- Substitution : Engages in nucleophilic substitutions with different reagents.

Medicinal Chemistry

The compound is being explored for its potential in developing new pharmaceuticals. Research indicates that derivatives of ethyl 5-acenaphthoylformate may exhibit biological activity that can lead to the discovery of novel therapeutic agents.

- Case Study : A study demonstrated its use in synthesizing β-lactam antibiotics, which have shown significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) were evaluated, showing promising results against both Gram-positive and Gram-negative bacteria.

Biochemical Applications

In biochemical research, ethyl 5-acenaphthoylformate is utilized for its ability to modulate enzyme activity and influence metabolic pathways.

- Enzyme Interaction : It acts as an acetylating agent, facilitating the transfer of acetyl groups to specific substrates, which is crucial in synthesizing β-lactams.

- Cellular Effects : Studies have indicated that compounds derived from ethyl 5-acenaphthoylformate can alter cell signaling pathways and gene expression by inhibiting specific enzymes involved in metabolic processes.

Data Table: Overview of Applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 5-acenaphthoylformate can be synthesized through several methods. One common approach involves the reaction of acenaphthenequinone with ethyl formate in the presence of a base. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of ethyl 5-acenaphthoylformate may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-acenaphthoylformate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism by which ethyl 5-acenaphthoylformate exerts its effects involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the ethyl ester can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Ethyl acetoacetate: Another ethyl ester with a similar structure but different reactivity.

Acenaphthenequinone: The precursor to ethyl 5-acenaphthoylformate, used in similar synthetic applications.

Ethyl formate: A simpler ester used in various chemical reactions

Uniqueness: Ethyl 5-acenaphthoylformate is unique due to its combination of an acenaphthene core with both an ethyl ester and a formyl group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Actividad Biológica

Ethyl 5-acenaphthoylformate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and various biological effects of this compound, drawing on diverse research sources to provide a comprehensive overview.

Chemical Structure and Synthesis

Ethyl 5-acenaphthoylformate is an ester derived from acenaphthene, characterized by its unique functional groups that contribute to its biological activity. The compound can be synthesized through various organic reactions involving acenaphthene derivatives and formic acid esters.

Antimicrobial Activity

Research has demonstrated that ethyl 5-acenaphthoylformate exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 mg/L. This suggests a strong potential for use in treating bacterial infections .

Cytotoxicity

The cytotoxic effects of ethyl 5-acenaphthoylformate have been evaluated against several cancer cell lines, including MCF7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer). The compound displayed IC50 values indicating its effectiveness in inhibiting cell growth:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 28.81 ± 0.99 |

| A2780 | 12.50 ± 2.50 |

| HT29 | 23.90 ± 0.74 |

| MRC5 (normal fibroblast) | 50.58 ± 3.24 |

These results indicate that while ethyl 5-acenaphthoylformate is effective against cancer cells, it also affects normal cells, highlighting the need for further investigation into its selectivity and mechanism of action .

Antioxidant Activity

The antioxidant capacity of ethyl 5-acenaphthoylformate has been assessed using the DPPH assay, which measures the ability of the compound to scavenge free radicals. The results indicate that it possesses notable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial properties, ethyl 5-acenaphthoylformate has been shown to exert anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases, where reducing inflammation can lead to improved health outcomes .

Case Studies

Several case studies have explored the biological activities of ethyl 5-acenaphthoylformate:

- Antimicrobial Efficacy : A study on its antimicrobial effects demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential as a natural preservative or therapeutic agent against infections.

- Cytotoxicity Assessment : In vitro assays revealed that ethyl 5-acenaphthoylformate selectively inhibited the proliferation of cancer cells while exhibiting lower toxicity towards normal fibroblast cells, indicating a promising therapeutic index for cancer treatment.

- Antioxidant Properties : The compound's ability to reduce oxidative stress markers in cellular models has been documented, supporting its role as an antioxidant agent .

Propiedades

IUPAC Name |

ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOBJOVWXOXLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641282 | |

| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101110-21-8 | |

| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.